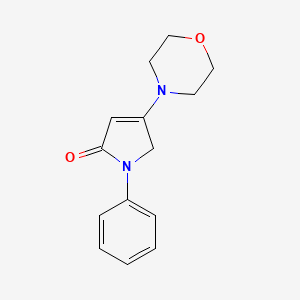
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one, also known as MPPO, is a chemical compound that belongs to the pyrrole family. It has been extensively studied for its potential applications in various scientific fields, including pharmaceuticals, materials science, and organic chemistry.
Mécanisme D'action
The exact mechanism of action of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. In particular, 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, through the activation of certain signaling pathways. 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage. Additionally, 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it can be used in a wide range of applications. However, 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one also has some limitations. It is relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one and its potential applications in materials science and organic chemistry.
Méthodes De Synthèse
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one can be synthesized through a multistep process involving the reaction of morpholine, benzaldehyde, and pyrrole-2-carboxylic acid. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified through recrystallization. The synthesis of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one is relatively straightforward and can be performed on a small scale in a laboratory setting.
Applications De Recherche Scientifique
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one has also been studied for its potential use as a catalyst in organic chemistry reactions and as a material for the development of organic electronic devices.
Propriétés
IUPAC Name |
3-morpholin-4-yl-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14-10-13(15-6-8-18-9-7-15)11-16(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRIPTJCOYTZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2518375.png)
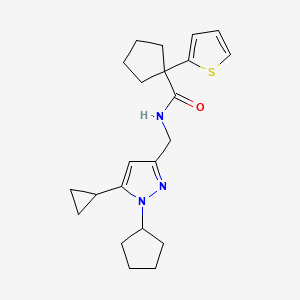

![3-chloro-2-[(3-methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2518383.png)

![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)
![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)
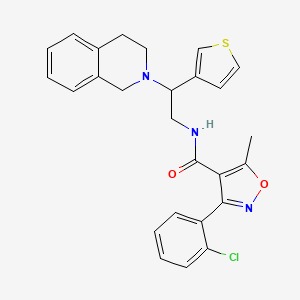
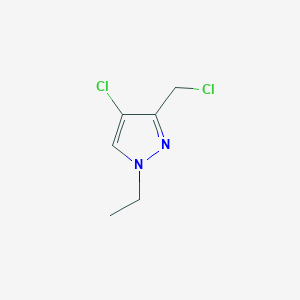
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)
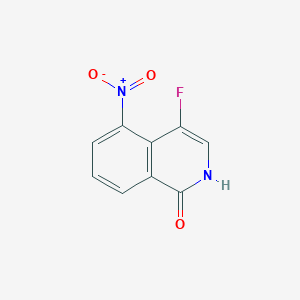
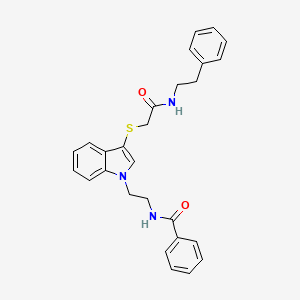
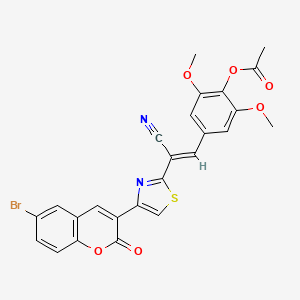
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)